molecular formula C21H21N3O3 B2691712 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea CAS No. 1023511-68-3

3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea

Cat. No.: B2691712
CAS No.: 1023511-68-3
M. Wt: 363.417
InChI Key: NXWDWBPTCGMHRZ-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea is a urea-based compound characterized by a pyridine ring substituted with a benzyloxy group at position 3 and a 4-methoxyphenylmethyl moiety attached to the urea backbone. Urea derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and modulators of amyloid fibrillization .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-18-11-9-16(10-12-18)14-23-21(25)24-20-19(8-5-13-22-20)27-15-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWDWBPTCGMHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzyloxy-pyridine intermediate: This step involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base such as potassium carbonate, resulting in the formation of 3-(benzyloxy)pyridine.

    Synthesis of the urea derivative: The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to yield the final product, 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Nitro group reduction results in the formation of corresponding amines.

    Substitution: Substitution reactions on the pyridine ring can produce various substituted pyridine derivatives.

Scientific Research Applications

3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and methoxyphenyl groups can facilitate binding to active sites, while the urea moiety may form hydrogen bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound has a simpler structure compared to analogs, lacking thiazole or piperazine moieties.

Urea Derivatives with Aromatic Substitutions ( and )

and highlight compounds with naphthyl, fluorenyl, and biphenyl groups:

Compound (Reference) Substituents Molecular Formula Molecular Weight CAS Number Key Features
1-(Naphthalen-1-yl)-3-(3-(benzyloxy)pyridin-2-yl)urea () Naphthalen-1-yl, benzyloxypyridin-2-yl C₂₃H₂₀N₃O₂ 385.4 1022235-69-3 Bulkier aromatic group increases molecular weight
1-([1,1'-Biphenyl]-2-yl)-3-(3-(benzyloxy)pyridin-2-yl)urea () Biphenyl-2-yl, benzyloxypyridin-2-yl C₂₅H₂₁N₃O₂ 395.45 877459-07-9 Extended conjugation may enhance binding affinity
Target Compound 4-Methoxyphenylmethyl, benzyloxypyridin-2-yl C₂₁H₂₁N₃O₃ 363.4 Not reported Methoxy group improves solubility compared to purely hydrophobic substituents

Key Observations :

Pharmacologically Active Urea Derivatives ()

  • 1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea : Modulates amyloid beta-induced mitochondrial dysfunction .
  • Ethyl urea derivatives : Inhibit islet amyloid polypeptide fibrillization .

Comparison with Target Compound :

  • The target compound lacks the piperazine-ethyl chain found in the amyloid beta modulator, suggesting differences in target engagement.
  • Its 4-methoxyphenyl group may confer antioxidant properties, akin to methoxy-substituted neuroprotective agents .

Notes

  • The target compound’s structural simplicity positions it as a candidate for further pharmacological optimization, particularly in neurodegenerative disease research .

Biological Activity

3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of mitochondrial dysfunction. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea can be represented as follows:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3

This structure features a pyridine ring substituted with a benzyloxy group and a urea moiety linked to a methoxyphenyl group, which may contribute to its biological properties.

Mitochondrial Protection

Research indicates that compounds similar to 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea can modulate mitochondrial functions. A related study demonstrated that certain pyridyl-urea derivatives effectively inhibit amyloid beta-induced mitochondrial permeability transition pore (mPTP) opening. This inhibition is crucial as mPTP opening is associated with cell death in neurodegenerative diseases .

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. In vitro assays have indicated that it can maintain mitochondrial function and cell viability under conditions that induce oxidative stress, such as exposure to reactive oxygen species (ROS) .

In Vitro Assays

The biological activity of 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea has been evaluated using various in vitro assays:

  • JC-1 Assay : This assay measures mitochondrial membrane potential (ΔΨm). The compound demonstrated significant inhibitory activity against Aβ-induced mPTP opening, comparable to the standard Cyclosporin A .
  • MTT Assay : Used to assess cell viability, results indicated that the compound effectively protects cells from death induced by oxidative stress .
  • ATP Assay : Measurement of ATP levels confirmed that the compound preserves mitochondrial function, further supporting its neuroprotective role .

Study on Amyloid Beta-Induced Mitochondrial Dysfunction

A notable study focused on the synthesis and evaluation of a series of pyridyl-urea compounds for their ability to modulate amyloid beta-induced mitochondrial dysfunction. Among these, 3-[3-(benzyloxy)pyridin-2-yl]-1-[(4-methoxyphenyl)methyl]urea showed promising results in maintaining mitochondrial integrity and preventing cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through SAR studies. Modifications in the chemical structure, such as variations in substituents on the pyridine ring or the urea moiety, can significantly affect its potency and selectivity for target receptors involved in neuroprotection .

Summary Table of Biological Activities

Activity Assay Type Results
Mitochondrial ProtectionJC-1 AssayInhibits mPTP opening
Cell ViabilityMTT AssayMaintains viability under stress
ATP PreservationATP AssayPreserves mitochondrial function

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